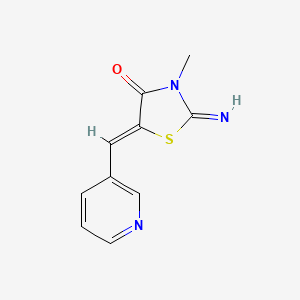![molecular formula C14H12FNO2 B5316558 3-[(2-Fluorophenyl)methoxy]benzamide](/img/structure/B5316558.png)
3-[(2-Fluorophenyl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluorophenyl)methoxy]benzamide is an organic compound with the molecular formula C14H12FNO2. It is a benzamide derivative, characterized by the presence of a fluorophenyl group attached to a methoxybenzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methoxy]benzamide typically involves the condensation of 2-fluorobenzyl alcohol with 3-hydroxybenzamide. The reaction is catalyzed by a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
3-[(2-Fluorophenyl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 4-Fluoro-2-methylbenzamide
Uniqueness
3-[(2-Fluorophenyl)methoxy]benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJZLDPGQMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5316476.png)

![(1E)-1-(4-Methylphenyl)-2-[1-(prop-2-EN-1-YL)-1H-1,3-benzodiazol-2-YL]ethenyl 4-methylbenzoate](/img/structure/B5316494.png)
![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![3-(benzylthio)-6-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5316517.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5316519.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide](/img/structure/B5316565.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5316570.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)
